molecular formula C21H22N6O B2860557 N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946321-18-2

N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2860557
CAS No.: 946321-18-2
M. Wt: 374.448
InChI Key: UDYLQWZXQSHCKM-UHFFFAOYSA-N
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Description

N⁶-(2-Methoxyethyl)-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core, a 3-methylphenyl group at the N⁴ position, and a 2-methoxyethyl substituent at the N⁶ position.

Properties

IUPAC Name

6-N-(2-methoxyethyl)-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-15-7-6-8-16(13-15)24-19-18-14-23-27(17-9-4-3-5-10-17)20(18)26-21(25-19)22-11-12-28-2/h3-10,13-14H,11-12H2,1-2H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYLQWZXQSHCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the 2-methoxyethyl, 3-methylphenyl, and phenyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The industrial process also emphasizes safety and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N6-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (N⁴, N⁶) Key Properties
Target Compound : N⁶-(2-Methoxyethyl)-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Likely C₂₃H₂₆N₆O ~402–420* 3-Methylphenyl, 2-Methoxyethyl Estimated moderate solubility due to polar methoxyethyl group
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₂₃H₂₆N₆O 402.502 3,4-Dimethylphenyl, 3-Methoxypropyl Higher lipophilicity due to dual methyl groups; no solubility data reported
N⁶-[2-(Cyclohex-1-en-1-yl)ethyl]-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₂₇H₂₈N₆ 436.56 3-Methylphenyl, Cyclohexenylethyl Enhanced hydrophobicity; potential for improved membrane permeability
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₁₅H₁₇ClN₆ 316.79 3-Chloro-4-methylphenyl, Ethyl Low aqueous solubility (0.5 µg/mL at pH 7.4); chlorine enhances electronegativity
N⁴,N⁶-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₁₇H₂₂N₆ 310.40 Isopropyl, Isopropyl Compact structure; high lipophilicity limits aqueous solubility

Notes:

  • Solubility Trends: The 2-methoxyethyl group in the target compound likely improves solubility compared to analogs with nonpolar substituents (e.g., cyclohexenylethyl or isopropyl ). However, solubility remains lower than derivatives with hydrophilic triazole or morpholine moieties .
  • Biological Activity : Substituents at N⁴ and N⁶ critically influence target selectivity. For example, the 3-methylphenyl group in the target compound may enhance affinity for tyrosine kinases, while chloro or morpholine groups (as in ) modulate potency against specific isoforms .
  • Synthetic Complexity : The target compound’s synthesis likely parallels methods for similar derivatives, such as nucleophilic substitution reactions on 4,6-dichloropyrimidine precursors . Yields for such reactions range from 28% to 65%, depending on steric and electronic effects of substituents .

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • N⁴ Aryl Groups : Derivatives with electron-donating groups (e.g., 3-methylphenyl) exhibit improved kinase inhibition compared to electron-withdrawing substituents (e.g., 4-chlorophenyl) .
  • N⁶ Alkyl/Ether Chains : Methoxyethyl or methoxypropyl groups balance solubility and membrane penetration, making them preferable over purely hydrophobic chains (e.g., cyclohexenylethyl) .

Thermal Stability: Melting points for pyrazolo[3,4-d]pyrimidine analogs typically range between 200–300°C. The target compound’s melting point is expected to align with analogs like N⁴-(2-methoxyphenyl)-N³-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (243–245°C) .

Spectroscopic Data :

  • ¹H NMR : Peaks for the methoxyethyl group (~δ 3.3–3.5 ppm) and aromatic protons (~δ 7.0–8.5 ppm) would dominate, consistent with analogs in .
  • ¹³C NMR : The pyrazolo[3,4-d]pyrimidine core carbons resonate at δ 150–160 ppm, while methoxy carbons appear at ~δ 55–60 ppm .

Biological Activity

N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound based on diverse research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H22N6O2
  • Molecular Weight : 358.42 g/mol
  • CAS Number : 134155560

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases. Specifically, this compound has shown inhibitory effects on casein kinase 1 (CK1), which is implicated in numerous cellular processes and disease states including cancer and neurodegenerative disorders . The compound's structure allows it to interact effectively with the ATP-binding sites of these kinases.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance:

  • Inhibition of Tumor Growth : In vitro studies revealed that this compound effectively inhibited the growth of cancer cell lines such as MCF-7 and HCT-116. The compound induced apoptosis and suppressed cell migration .
Cell LineIC50 (µM)Effect on ApoptosisEffect on Migration
MCF-70.3StrongInhibited
HCT-1167.60ModerateInhibited

Selectivity and Target Profile

The selectivity of this compound for specific kinases has been a focus of recent investigations. The compound has shown dual inhibition profiles against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), making it a candidate for targeted cancer therapies .

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidines in clinical settings:

  • Case Study 1 : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives reported that one derivative exhibited an IC50 value of 78 nM against CK1 in cellular assays. This highlights the potential of these compounds in modulating kinase activity in cancer cells .
  • Case Study 2 : Another study evaluated the efficacy of a related compound in an animal model and found significant tumor reduction when treated with the pyrazolo[3,4-d]pyrimidine derivative compared to controls .

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